molecular formula C7H14S2 B8559930 2-Isopropyl-1,3-dithiane

2-Isopropyl-1,3-dithiane

Cat. No.: B8559930
M. Wt: 162.3 g/mol
InChI Key: LONSOADHAKERFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-1,3-dithiane is a useful research compound. Its molecular formula is C7H14S2 and its molecular weight is 162.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Applications

  • Protective Group for Carbonyl Compounds
    • 2-Isopropyl-1,3-dithiane is often used to protect carbonyl groups during multi-step syntheses. The dithiane moiety can be easily removed under mild conditions, making it an ideal choice for protecting aldehydes and ketones without affecting other functional groups .
  • Synthesis of α-Amino Dithianes
    • The compound has been utilized in the asymmetric synthesis of α-amino-1,3-dithianes via chiral N-phosphonyl imines. This method yields high diastereoselectivities (up to >99:1) and is significant for creating chiral intermediates in pharmaceutical development .
  • Deprotection Reactions
    • Recent advancements have shown that this compound can undergo efficient solid-state deprotection. This method offers rapid reaction times (1-4 minutes) and high yields without toxic reagents, enhancing its application in green chemistry .

Case Study 1: Synthesis of Natural Products

A notable application of this compound is in the total synthesis of natural products such as the cytotoxic cyclodepsipeptide (-)-doliculide. In this synthesis, the dithiane derivative plays a crucial role in constructing complex molecular architectures through strategic deprotonation and subsequent reactions .

Case Study 2: Versatile Synthetic Intermediates

Research has demonstrated that 2-lithio-1,3-dithianes derived from this compound can be alkylated to form various derivatives. These derivatives can subsequently undergo transformations such as Wittig olefination and hydrolysis to yield complex molecules with potential biological activity .

Comparison of Synthesis Methods

MethodReaction TypeYield (%)Advantages
Asymmetric Umpolungα-Amino DithianesUp to 82High diastereoselectivity
Solid-State DeprotectionDithiane DerivativesExcellentFast reaction time, mild conditions
AlkylationFormation of Dithiane DerivativesUp to 95Versatile synthetic pathways

Properties

Molecular Formula

C7H14S2

Molecular Weight

162.3 g/mol

IUPAC Name

2-propan-2-yl-1,3-dithiane

InChI

InChI=1S/C7H14S2/c1-6(2)7-8-4-3-5-9-7/h6-7H,3-5H2,1-2H3

InChI Key

LONSOADHAKERFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1SCCCS1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of isobutyraldehyde (9.1 mL, 100 mmol) and 1,3-propanedithiol (10 mL, 100 mmol) in dichloromethane at 0° C. was added boron trifluoride diethyl etherate (6.4 mL, 50 mmol). The resulting mixture was stirred at 0° C. for 30 min and at room temperature for 30 min. The reaction mixture was washed with brine, 5% NaHCO3, and brine again. The organic phase was separated and dried over Na2SO4, then concentrated to give 16 g (100%) of the title compound as a yellow liquid. This was carried to the next step without further purification. 1H NMR (CDCl3, 400 MHz): δ 1.057 (d, J=7.2 Hz, 3H), 1.059 (d, J=7.2 Hz, 3H), 1.80 (m, 1H), 1.97-2.08 (m, 2H), 2.82 (m, 4H), 4.00 (d, J=5.2 Hz, 1H).
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Yield
100%

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